Cas no 90840-51-0 (5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine)
5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Oxadiazol-2-amine,5-(4-ethoxyphenyl)-
- 5-(4-ETHOXY-PHENYL)-[1,3,4]OXADIAZOL-2-YLAMINE
- 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine
- 2-Amino-5-(4-ethoxyphenyl)-1,3,4-oxadiazol
- F2146-0614
- HMS2322D17
- SCHEMBL20703904
- BB 0218519
- MFCD03984470
- SMR000062981
- MLS000081935
- EN300-05506
- SR-01000043238
- 90840-51-0
- AKOS000198791
- Z56914816
- SR-01000043238-1
- DTXSID20368295
- CHEMBL1377084
- G36835
- 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
-
- MDL: MFCD03984470
- Inchi: 1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
- InChI Key: MMYOEVKGOLHINN-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(C2=NN=C(N)O2)=CC=1
Computed Properties
- Exact Mass: 205.08500
- Monoisotopic Mass: 205.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.4
- Topological Polar Surface Area: 74.2Ų
Experimental Properties
- Density: 1.23
- Boiling Point: 376.3°Cat760mmHg
- Flash Point: 181.4°C
- Refractive Index: 1.572
- PSA: 74.17000
- LogP: 2.29870
5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E677430-25mg |
5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine |
90840-51-0 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E677430-50mg |
5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine |
90840-51-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E677430-250mg |
5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine |
90840-51-0 | 250mg |
$ 295.00 | 2022-06-05 | ||
| Fluorochem | 042483-250mg |
5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine |
90840-51-0 | 95+% | 250mg |
£103.00 | 2022-03-01 | |
| Fluorochem | 042483-500mg |
5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine |
90840-51-0 | 95+% | 500mg |
£169.00 | 2022-03-01 | |
| Fluorochem | 042483-1g |
5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine |
90840-51-0 | 95+% | 1g |
£272.00 | 2022-03-01 | |
| Fluorochem | 042483-2.5g |
5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine |
90840-51-0 | 95+% | 2.5g |
£544.00 | 2022-03-01 | |
| Chemenu | CM529150-1g |
5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine |
90840-51-0 | 97% | 1g |
$323 | 2024-07-20 | |
| Enamine | EN300-25240-0.05g |
5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine |
90840-51-0 | 95% | 0.05g |
$64.0 | 2023-02-14 | |
| Enamine | EN300-25240-0.1g |
5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine |
90840-51-0 | 95% | 0.1g |
$66.0 | 2023-02-14 |
5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
1,3,4-Oxadiazol-2-amine,5-(4-ethoxyphenyl)- (CAS No. 90840-51-0): A Comprehensive Overview
In the realm of heterocyclic compounds, 1,3,4-Oxadiazol-2-amine,5-(4-ethoxyphenyl)- (CAS No. 90840-51-0) stands out as a versatile and intriguing molecule. This compound, belonging to the oxadiazole family, has garnered significant attention due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. Its molecular formula, C10H11N3O2, highlights its balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms, making it a subject of interest for researchers and industry professionals alike.
The oxadiazole ring in 1,3,4-Oxadiazol-2-amine,5-(4-ethoxyphenyl)- is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This structural feature imparts remarkable stability and reactivity, enabling the compound to participate in diverse chemical reactions. The presence of the 4-ethoxyphenyl substituent further enhances its properties, contributing to its solubility and interaction with biological targets. Such characteristics make it a valuable building block in drug discovery and medicinal chemistry, where it is often explored for its potential as a bioactive scaffold.
Recent advancements in AI-driven drug discovery have spotlighted compounds like 1,3,4-Oxadiazol-2-amine,5-(4-ethoxyphenyl)-. Researchers are leveraging machine learning algorithms to predict its interactions with proteins and enzymes, accelerating the identification of novel therapeutic agents. This aligns with the growing demand for computational chemistry tools in modern research, a trend frequently searched by professionals in the field. Additionally, its potential role in sustainable agriculture as a precursor for eco-friendly pesticides has sparked interest, reflecting the global push toward green chemistry solutions.
The synthesis of 1,3,4-Oxadiazol-2-amine,5-(4-ethoxyphenyl)- typically involves the cyclization of hydrazide derivatives or the reaction of amidoximes with carboxylic acids. These methods are well-documented in organic synthesis literature and are often optimized for high yield and purity. Its physicochemical properties, such as melting point, solubility, and stability, are critical for its application in formulations. For instance, its moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol makes it suitable for laboratory and industrial use.
In the pharmaceutical industry, 1,3,4-Oxadiazol-2-amine,5-(4-ethoxyphenyl)- is investigated for its potential as a kinase inhibitor or antimicrobial agent. Its ability to mimic peptide bonds and interact with biological targets has led to its inclusion in libraries for high-throughput screening. Moreover, its derivatives have shown promise in addressing drug-resistant infections, a pressing concern in healthcare. This aligns with searches for "new antibiotic scaffolds" and "combating antimicrobial resistance," highlighting its relevance in current scientific discourse.
From a commercial perspective, the demand for 1,3,4-Oxadiazol-2-amine,5-(4-ethoxyphenyl)- is driven by its utility in specialty chemicals and fine chemical synthesis. Suppliers and manufacturers often highlight its purity and batch consistency, catering to the needs of research institutions and pharmaceutical companies. The compound is typically available in powder form, with specifications tailored to client requirements. Its market growth is further fueled by the expansion of contract research organizations (CROs) and the increasing outsourcing of chemical synthesis.
In conclusion, 1,3,4-Oxadiazol-2-amine,5-(4-ethoxyphenyl)- (CAS No. 90840-51-0) exemplifies the intersection of chemical innovation and practical application. Its multifaceted role in drug development, agricultural chemistry, and material science underscores its importance in contemporary research. As scientific inquiries into heterocyclic compounds and AI-aided molecular design continue to rise, this compound is poised to remain a focal point for future breakthroughs. For those seeking detailed protocols or supplier information, resources like Reaxys and PubChem offer extensive data, ensuring accessibility for the global scientific community.
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